molecular formula C20H15NS2 B3191540 [2,2'-Bithiophen]-5-amine, N,N-diphenyl- CAS No. 554416-50-1

[2,2'-Bithiophen]-5-amine, N,N-diphenyl-

Cat. No.: B3191540
CAS No.: 554416-50-1
M. Wt: 333.5 g/mol
InChI Key: LPXMKNKGYLMANQ-UHFFFAOYSA-N
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Description

[2,2’-Bithiophen]-5-amine, N,N-diphenyl-: is an organic compound that belongs to the class of bithiophenes. Bithiophenes are heterocyclic compounds containing two thiophene rings. Thiophenes are five-membered rings with one sulfur atom. This compound is characterized by the presence of an amine group at the 5-position of the bithiophene structure, with two phenyl groups attached to the nitrogen atom. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bithiophen]-5-amine, N,N-diphenyl- typically involves the following steps:

    Formation of Bithiophene Core: The bithiophene core can be synthesized through various methods, including the Stille coupling reaction, which involves the coupling of two thiophene units using a palladium catalyst.

    Introduction of Amine Group: The amine group can be introduced through a nucleophilic substitution reaction, where an amine precursor reacts with the bithiophene core.

    Attachment of Phenyl Groups: The phenyl groups can be attached to the nitrogen atom through a Friedel-Crafts alkylation reaction, where benzene reacts with the amine group in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of [2,2’-Bithiophen]-5-amine, N,N-diphenyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atoms in the thiophene rings are oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amine groups or reduce the thiophene rings to dihydrothiophenes.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, dihydrothiophenes.

    Substitution: Various substituted bithiophenes depending on the reagents used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

Biology:

    Biomolecular Interactions: The compound can be used to study interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new therapeutic agents.

Industry:

    Materials Science: The compound is used in the development of advanced materials such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of [2,2’-Bithiophen]-5-amine, N,N-diphenyl- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces with its targets. These interactions can modulate the activity of the targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

    Thiophene: A simpler analog with a single thiophene ring.

    Bithiophene: A compound with two thiophene rings but lacking the amine and phenyl groups.

    Diphenylamine: A compound with two phenyl groups attached to an amine, but lacking the bithiophene core.

Uniqueness:

    Structural Complexity: The presence of both the bithiophene core and the diphenylamine moiety makes [2,2’-Bithiophen]-5-amine, N,N-diphenyl- structurally unique.

    Functional Versatility: The compound’s ability to undergo various chemical reactions and form diverse interactions makes it versatile for different applications.

Properties

IUPAC Name

N,N-diphenyl-5-thiophen-2-ylthiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NS2/c1-3-8-16(9-4-1)21(17-10-5-2-6-11-17)20-14-13-19(23-20)18-12-7-15-22-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXMKNKGYLMANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(S3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00787647
Record name N,N-Diphenyl[2,2'-bithiophen]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00787647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554416-50-1
Record name N,N-Diphenyl[2,2'-bithiophen]-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00787647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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